

In-Depth Technical Guide: ent-17-Hydroxykaur-15-en-19-oic Acid

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Compound of Interest

Compound Name: *ent-17-Hydroxykaur-15-en-19-oic acid*

Cat. No.: *B210243*

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This technical guide provides a comprehensive overview of **ent-17-Hydroxykaur-15-en-19-oic acid**, a kaurane diterpenoid of interest to researchers, scientists, and drug development professionals. This document outlines its chemical synonyms, summarizes its biological activity, presents a detailed experimental protocol for its isolation, and visualizes its proposed signaling pathway.

Synonyms and Chemical Identifiers

ent-17-Hydroxykaur-15-en-19-oic acid is known by several alternative names and identifiers in chemical literature and databases. A structured summary of these is provided in the table below for easy reference.

Identifier Type	Identifier	Source
Systematic Name	14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0 ¹ , ¹⁰ .0 ⁴ , ⁹]hexadec-14-ene-5-carboxylic acid	PubChemLite
CAS Number	35030-38-7	ECHEMI[1]
Molecular Formula	C ₂₀ H ₃₀ O ₃	ECHEMI[1]
Molecular Weight	318.46 g/mol	BioCrick[2]
Alternative Name	17-Hydroxy-ent-kaur-15-en-19-oic acid	ECHEMI[1]
Alternative Name	ent-17-Hydroxy-15-kauren-19-oic acid	FoodB
PubChem CID	169654	PubChem

Biological Activity and Therapeutic Potential

ent-17-Hydroxykaur-15-en-19-oic acid is a natural product that has been isolated from various plant species, including *Laetia thamnia* L., *Annona glabra* L., *Aralia cordata*, and *Wedelia trilobata*.^[3] Research has demonstrated its cytotoxic activity against a range of human cancer cell lines. Specifically, it has shown inhibitory effects on prostate (LNCaP), colon, and breast (MCF-7) tumor cells.^[1]

Structurally related ent-kaurene diterpenoids are known to induce apoptosis, or programmed cell death, in cancer cells. The proposed mechanism of action involves the mitochondrial-mediated apoptotic pathway. This pathway is characterized by the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executive enzymes of apoptosis. Furthermore, the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, appears to be crucial for the pro-apoptotic effects of this class of compounds.

Experimental Protocols

The following is a detailed methodology for the isolation and purification of **ent-17-Hydroxykaur-15-en-19-oic acid** from plant material, based on established protocols for similar compounds.

Plant Material Extraction

- Preparation of Plant Material: Air-dry the leaves of a source plant (e.g., *Laetia thamnina* or *Annona glabra*) at room temperature and then grind them into a fine powder.
- Solvent Extraction:
 - Macerate the powdered plant material in methanol (MeOH) at a 1:10 (w/v) ratio for 72 hours at room temperature.
 - Alternatively, for a more efficient extraction, utilize ultrasound-assisted extraction. Suspend the powdered material in a suitable solvent (e.g., methanol or a mixture of hexane and ethyl acetate) and sonicate for a predetermined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).
- Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation of the Crude Extract

- Solvent-Solvent Partitioning:
 - Suspend the crude extract in a mixture of methanol and water (9:1 v/v).
 - Perform successive liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane, followed by chloroform (CHCl₃) or dichloromethane (CH₂Cl₂), and then ethyl acetate (EtOAc).
- Collection of Fractions: Collect each solvent phase separately and concentrate them under reduced pressure to yield the n-hexane, chloroform/dichloromethane, and ethyl acetate fractions. The target compound is expected to be present in the more polar fractions (chloroform/dichloromethane and ethyl acetate).

Chromatographic Purification

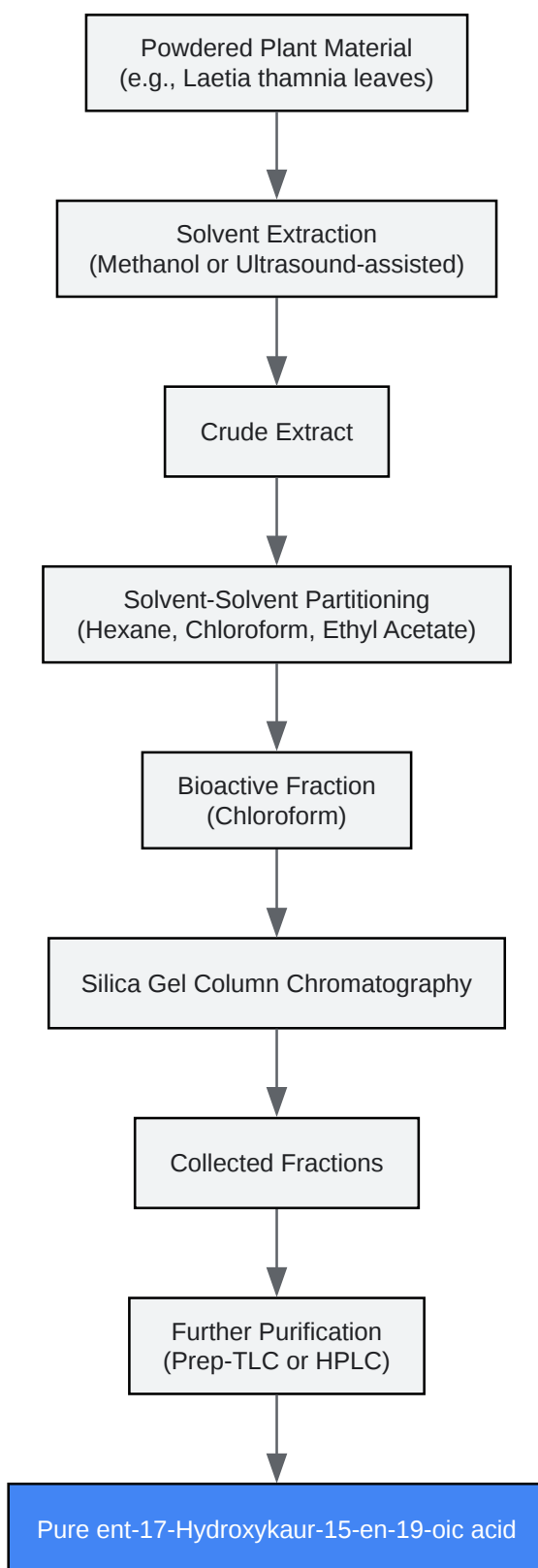
- Silica Gel Column Chromatography:
 - Subject the bioactive fraction (e.g., the chloroform fraction) to column chromatography on a silica gel (60-120 mesh) column.
 - Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
- Fraction Collection and Analysis: Collect the eluting fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots on the TLC plates by spraying with a solution of 10% sulfuric acid in ethanol followed by heating.
- Further Purification: Combine the fractions containing the compound of interest and subject them to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), if necessary, to obtain the pure compound.

Structure Elucidation

Confirm the identity and structure of the isolated **ent-17-Hydroxykaur-15-en-19-oic acid** using spectroscopic techniques, including Nuclear Magnetic Resonance (^1H -NMR and ^{13}C -NMR), Mass Spectrometry (MS), and comparison with published spectral data.

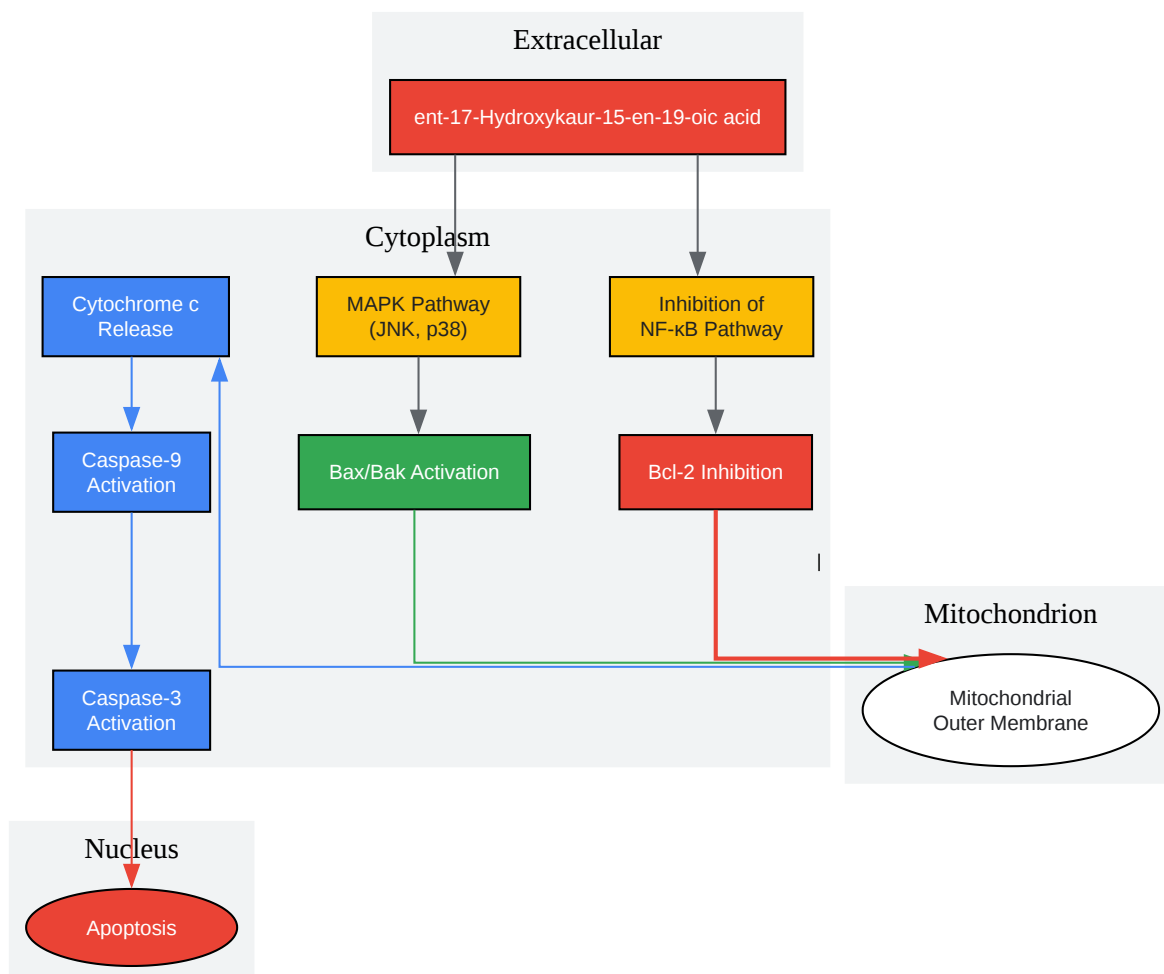
Signaling Pathway Visualization

The following diagrams illustrate the proposed experimental workflow for the isolation of **ent-17-Hydroxykaur-15-en-19-oic acid** and its hypothesized mechanism of action in inducing apoptosis in cancer cells.



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Caption: Experimental workflow for the isolation of **ent-17-Hydroxykaur-15-en-19-oic acid**.



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Caption: Proposed apoptotic signaling pathway of **ent-17-Hydroxykaur-15-en-19-oic acid**.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. An ent-kaurene diterpene enhances apoptosis induced by tumor necrosis factor in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
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